molecular formula C10H10N4O2 B1445133 ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 648430-88-0

ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1445133
CAS RN: 648430-88-0
M. Wt: 218.21 g/mol
InChI Key: UJKRJSJBLVQOCT-UHFFFAOYSA-N
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Description

Pyridine and triazole derivatives are important classes of compounds in medicinal chemistry. They are often used as building blocks in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of pyridine and triazole derivatives often involves multistep reactions. For example, a study reported a ring cleavage methodology for the synthesis of substituted pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

Pyridine and triazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in coupling reactions, substitution reactions, and ring-closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight, solubility, and stability, can be determined through various analytical techniques .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate: is a versatile precursor in the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry due to their resemblance to the purine bases adenine and guanine . The compound can undergo various chemical reactions to introduce different substituents, which can lead to the development of novel pharmaceuticals with potential biological activities.

Biomedical Applications

The compound’s structure is conducive to modification, allowing for the creation of derivatives with significant biomedical applications. For instance, modifications to the pyridine and triazole rings can result in compounds with enhanced analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . This makes it a valuable scaffold for drug discovery and development.

Antiviral Research

Specific derivatives of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate have shown promise in antiviral research. For example, certain modifications have led to compounds with significant anti-HIV-1 activity, highlighting the potential of this compound in the treatment of viral infections .

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound can be assessed through toxicological studies. It’s important to handle all chemicals in accordance with good industrial hygiene and safety practice .

Future Directions

The future directions in the field of pyridine and triazole chemistry could involve the development of new synthetic methods, the discovery of new bioactive compounds, and the exploration of new applications in medicinal chemistry .

properties

IUPAC Name

ethyl 3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKRJSJBLVQOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648430-88-0
Record name ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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